molecular formula C10H10OS B8741596 1-(1-benzothiophen-3-yl)ethan-1-ol

1-(1-benzothiophen-3-yl)ethan-1-ol

Cat. No.: B8741596
M. Wt: 178.25 g/mol
InChI Key: KZOMPPGAMFPYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzothiophen-3-yl)ethan-1-ol is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with an ethanol group attached to the third carbon of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-benzothiophen-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of o-alkynylthioanisoles under specific conditions . Another method includes the use of coupling reactions and electrophilic cyclization reactions . These reactions typically require catalysts such as palladium or copper and are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale coupling reactions using advanced catalytic systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-benzothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups to the benzothiophene core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzothiophenes, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(1-benzothiophen-3-yl)ethan-1-ol exerts its effects is primarily through its interaction with biological targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It is also known to act as an antioxidant, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the ethanol group.

    Thiophene: A simpler structure with just the thiophene ring.

    Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene core.

Uniqueness: 1-(1-benzothiophen-3-yl)ethan-1-ol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)ethanol

InChI

InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3

InChI Key

KZOMPPGAMFPYDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl benzo[b]thiophen-3-ylacetate (69 g) in dry tetrahydrofuran (100 ml) was added dropwise to a suspension of lithium aluminium hydride (10 g) in dry tetrahydrofuran (500 ml) at room temperature followed by reflux for 1 h. Hydrolysis with water, filtration and removal of solvent gave an oil which was applied to a silica gel column (eluent: methylene chloride) giving 34.5 g of benzo[b]thiophen-3-ylethanol as an oil.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-acetyl thianaphthene (2.024 g, 11.5 mmol) in ethanol (15 mL) was added sodium borohydride (0.434 g, 11.5 mmol). The mixture was stirred at 20° C. for 4 hours then evaporated, diluted with brine and extracted 3 times with ethyl acetate. The combined organics were dried over sodium sulfate, filtered and evaporated to give the intermediate title compound as a clear oil (1.924 g, 94%) which was used as is in subsequent reactions. FDMS m/e=178 (M+).
Quantity
2.024 g
Type
reactant
Reaction Step One
Quantity
0.434 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

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